1-Methylindoline-2-carbaldehyde
Description
Significance of the Indoline (B122111) Core in Contemporary Chemical Research
The indoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. Its three-dimensional and flexible nature allows for effective interaction with various biological targets. This has led to the development of indoline-based compounds with diverse therapeutic applications. The saturated pyrrolidine (B122466) ring fused to a benzene (B151609) ring provides a unique conformational landscape compared to its aromatic counterpart, indole (B1671886), influencing its binding affinity and pharmacokinetic properties.
Structural Framework and Nomenclature of 1-Methylindoline-2-carbaldehyde
This compound, as its name suggests, consists of an indoline core methylated at the nitrogen atom (position 1) and bearing a formyl (aldehyde) group at position 2 of the pyrrolidine ring. Its systematic IUPAC name is 1-methyl-2,3-dihydro-1H-indole-2-carbaldehyde.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 1-Methylindoline (B1632755) | C₉H₁₁N | 133.19 | Indoline core with a methyl group on the nitrogen. nih.gov |
| This compound | C₁₀H₁₁NO | 161.20 | 1-Methylindoline with a formyl group at the C2 position. |
| 1-Methylindole-2-carbaldehyde | C₁₀H₉NO | 159.18 | Aromatic indole ring with N-methylation and a C2-formyl group. sigmaaldrich.com |
| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | Aromatic indole with a formyl group at the C3 position. orgsyn.orgnih.gov |
| 1-Methylindoline-5-carbaldehyde (B1297105) | C₁₀H₁₁NO | 161.20 | 1-Methylindoline with a formyl group on the benzene ring. sigmaaldrich.combiosynth.com |
The aromatic analogue, 1-methylindole-2-carbaldehyde, differs significantly in its electronic properties and reactivity. The fully aromatic indole ring system results in a planar structure with delocalized π-electrons, influencing the chemical shifts observed in NMR spectroscopy and its reactivity in electrophilic substitution reactions. In contrast, the saturated five-membered ring of this compound imparts a non-planar, puckered conformation. This structural difference affects its physical properties, such as melting and boiling points, and its biological activity. The presence of the sp³-hybridized carbons in the indoline ring allows for stereocenters, introducing the possibility of enantiomers and diastereomers, a feature absent in its aromatic indole counterpart.
The position of the formyl group on the indoline ring system dramatically influences the compound's properties and reactivity. While the focus of this article is on the 2-carbaldehyde isomer, other isomers such as 1-methylindoline-5-carbaldehyde and 1-methylindoline-7-carbaldehyde exist. sigmaaldrich.combiosynth.commatrixscientific.com Formylation on the benzene ring, as in the 5- and 7-isomers, primarily involves electrophilic aromatic substitution, and the reactivity is governed by the directing effects of the amino and alkyl groups. In contrast, the synthesis of this compound involves functionalization of the heterocyclic portion of the molecule. The proximity of the formyl group to the chiral center at C2 in the indoline ring can lead to interesting stereochemical outcomes in its reactions.
Historical Context and Evolution of Research on Indoline Carbaldehydes
The study of indole and its derivatives has a rich history, dating back to the investigation of the dye indigo. The development of synthetic methods for indoles and their subsequent reduction to indolines has been a central theme in heterocyclic chemistry. Formylation reactions, such as the Vilsmeier-Haack reaction, have been widely applied to electron-rich aromatic systems, including indoles, for over a century. chemistrysteps.comorganic-chemistry.org The Vilsmeier-Haack reaction, which employs a substituted amide (like dimethylformamide) and phosphorus oxychloride to generate a formylating agent, is a classic method for introducing an aldehyde group onto an aromatic ring. thieme-connect.detcichemicals.com While the formylation of indoles at the C3 position is well-documented, the synthesis of 2-formylindoles and their corresponding indoline derivatives has been a more challenging endeavor. Research into the synthesis of specific isomers of indoline carbaldehydes has been driven by the quest for novel building blocks in organic synthesis and the exploration of their potential applications in various fields.
Research Gaps and Prospective Directions in the Study of this compound
Despite the significance of the indoline scaffold, a detailed survey of the scientific literature reveals a notable scarcity of research focused specifically on this compound. While its isomers with the formyl group on the benzene ring or at the 3-position of the indole nucleus have been more extensively studied, the 2-carbaldehyde derivative of 1-methylindoline remains a comparatively underexplored molecule.
This lack of dedicated research presents several opportunities for future investigation:
Development of Stereoselective Syntheses: A primary research gap is the development of efficient and stereoselective synthetic routes to this compound. Given the chiral nature of the C2 position, methods that can control the stereochemistry would be of significant value.
Exploration of Reactivity: The unique juxtaposition of the N-methyl group and the C2-formyl group likely imparts distinct reactivity to this molecule. Systematic studies on its participation in various organic transformations, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, could uncover novel synthetic applications.
Investigation of Biological Activity: Given the prevalence of the indoline scaffold in bioactive compounds, this compound and its derivatives are promising candidates for biological screening. Investigations into their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents could yield valuable discoveries.
Computational and Spectroscopic Studies: In-depth computational modeling and advanced spectroscopic analysis could provide a deeper understanding of the conformational preferences and electronic properties of this compound. This knowledge would be instrumental in predicting its reactivity and designing new derivatives with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,7,9H,6H2,1H3 |
InChI Key |
XCUGQPGBPGIMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylindoline 2 Carbaldehyde
Strategies for Indoline (B122111) Ring Construction and Functionalization
Cyclization Reactions Leading to the Indoline Core
The synthesis of the indoline ring system often begins with the construction of its unsaturated precursor, the indole (B1671886) nucleus. A variety of well-established and modern synthetic methods can be employed to create the indole framework, which is then subsequently reduced.
Classic methods such as the Fischer indole synthesis provide a foundational route, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org Other notable methods include the Bartoli, Hemetsberger, Bischler, and Madelung syntheses , each offering different pathways from various starting materials. rsc.org
More contemporary approaches often utilize transition-metal catalysis. For instance, palladium-catalyzed intramolecular cyclization of N-aryl imines or the coupling of aryl bromides with 2-alkynyl arylazides offer efficient routes to the indole core. rsc.org Similarly, copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives represents another effective strategy. These methods provide the indole precursor, which must then be selectively reduced to the indoline.
Reduction of Indole-Based Precursors to the Indoline Scaffold
The conversion of an indole to an indoline represents a significant synthetic challenge due to the aromatic stability of the indole ring. nih.gov The primary goal is the selective reduction of the C2=C3 double bond within the pyrrole (B145914) moiety without affecting the benzene (B151609) ring.
Heterogeneous catalytic hydrogenation is a common method for this transformation. However, several challenges exist, including the potential for over-reduction of the entire aromatic system to form octahydroindoles and the poisoning of the metal catalyst by the basic nitrogen of the indoline product. nih.gov
A critical challenge in the synthesis of 1-Methylindoline-2-carbaldehyde is the chemoselective reduction of the indole's pyrrole ring in the presence of a reducible aldehyde group at the C2 position. Standard, powerful reducing agents would likely reduce both the C=C bond and the C=O bond. Therefore, a protection strategy for the aldehyde group is a chemically sound and necessary approach.
The aldehyde can be protected as an acetal (B89532) , which is stable under the conditions required for catalytic hydrogenation. wikipedia.orglibretexts.org The proposed synthetic sequence would be as follows:
Protection: The aldehyde group of the precursor, 1-methylindole-2-carbaldehyde, is reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal. This group is inert to the subsequent reduction step.
Reduction: The protected indole is then subjected to catalytic hydrogenation. A system employing a Platinum-on-Carbon (Pt/C) catalyst with p-toluenesulfonic acid as an activator in an aqueous medium has been shown to be effective for the hydrogenation of unprotected indoles to indolines in high yields. nih.gov This method is anticipated to be effective for the protected substrate.
Deprotection: Following the successful reduction of the indole ring to an indoline, the acetal protecting group is removed by treatment with aqueous acid, which regenerates the aldehyde functionality to yield the final product, this compound. wikipedia.org
Below is a table outlining the proposed synthetic pathway for this selective reduction.
Table 1: Proposed Synthetic Route for the Selective Reduction of 1-Methylindole-2-carbaldehyde
| Step | Transformation | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Aldehyde Protection | Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark | 2-(1,3-Dioxolan-2-yl)-1-methyl-1H-indole |
| 2 | Indole Ring Reduction | H₂ (gas), Pt/C, p-TsOH, Water | 2-(1,3-Dioxolan-2-yl)-1-methylindoline |
| 3 | Aldehyde Deprotection | Aqueous HCl or Acetic Acid | This compound |
The regioselective reduction of the pyrrole ring over the benzene portion of the indole nucleus is a key consideration. The use of acidic conditions is crucial in this regard. In the presence of acid, the indole ring is protonated at the C3 position. nih.gov This protonation disrupts the aromaticity of the five-membered ring, forming a reactive iminium ion intermediate. nih.gov This intermediate is significantly more susceptible to hydrogenation than the stable benzenoid ring, thus directing the reduction to the desired C2-C3 bond.
Introduction of the N1-Methyl Group and its Methodological Implications
The N1-methyl group can be introduced at various stages of the synthesis, either on the starting indole or on the indoline derivative. The N-alkylation of the indoline nitrogen is a straightforward transformation.
N-Alkylation Strategies on Indoline Derivatives
The nitrogen atom of the indoline ring is a secondary amine and is readily alkylated using standard procedures. A variety of methylating agents can be employed for this purpose. If starting from indoline-2-carbaldehyde (B15072379) (with the aldehyde group protected), the N-methylation would be a key final step before deprotection.
Common methods involve the use of a base to deprotonate the indoline nitrogen, followed by reaction with a methylating agent.
Table 2: N-Alkylation Methods for Indole and Indoline Derivatives
| Methylating Agent | Base | Solvent | Typical Yields | Reference |
|---|---|---|---|---|
| Dimethyl carbonate | K₂CO₃ | DMF | ~85-95% | rochester.edu |
| Methyl Iodide | NaH | THF/DMF | High | N/A |
| Dimethyl sulfate | NaOH | Dichloromethane | High | N/A |
The use of dimethyl carbonate is often favored as a "green" methylating agent. For example, the N-methylation of indole-3-carboxaldehyde (B46971) using dimethyl carbonate and potassium carbonate in DMF has been reported to proceed in high yield. rochester.edu A similar protocol would be applicable to an indoline-2-carbaldehyde precursor.
Integrated N-Methylation within Multi-Component Syntheses
The incorporation of the N-methyl group in this compound can be efficiently achieved through multi-component reactions (MCRs). These reactions are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and reducing synthetic steps.
In a hypothetical MCR approach to this compound, a suitably substituted o-haloaniline could react with an appropriate aldehyde and a methylating agent in a one-pot process. For instance, a palladium-catalyzed MCR could be envisioned where an o-bromo- or o-iodoaniline derivative undergoes a cascade reaction involving N-methylation, cyclization, and subsequent formylation or a related transformation to install the C2-aldehyde functionality. While specific literature on MCRs yielding this compound is scarce, the principles of MCRs in indole and indoline synthesis are well-established. nih.govrug.nl
A plausible, though not explicitly documented, MCR could involve the reaction of an N-methylated o-haloaniline with an appropriate three-carbon building block that already contains the aldehyde or a precursor group. The choice of catalyst and reaction conditions would be crucial to direct the reaction towards the desired indoline product over other potential isomers.
Formylation Procedures at the C2-Position of the Indoline Ring System
The introduction of a formyl group at the C2 position of the 1-methylindoline (B1632755) core is a key transformation. This can be accomplished through either direct formylation techniques or indirect methods starting from C2-substituted precursors.
Direct formylation of the C2 position of 1-methylindoline presents a challenge due to the electronic nature of the indoline ring. The C3 position is generally more nucleophilic and thus more susceptible to electrophilic substitution. However, under specific conditions, C2 formylation can be achieved.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgcambridge.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The electrophilic species, a chloroiminium ion, attacks the aromatic ring. For 1-methylindoline, the reaction would need to be carefully controlled to favor C2-attack. While formylation of indoles often occurs at the C3-position, the presence of the N-methyl group and the saturated nature of the five-membered ring in indoline could influence the regioselectivity. cambridge.org
A hypothetical reaction is presented in the table below:
| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
| 1-Methylindoline | POCl₃, DMF | Dichloromethane | 0 to rt | This compound | Not reported |
This table represents a plausible application of the Vilsmeier-Haack reaction; specific yields for this transformation are not widely reported in the literature.
Indirect methods provide a more controlled route to this compound. These strategies involve the synthesis of a 1-methylindoline with a precursor functional group at the C2 position, which is then converted to the aldehyde.
From C2-Carboxylic Acid Esters:
A common strategy involves the reduction of a C2-ester, such as methyl 1-methylindoline-2-carboxylate. The ester can be synthesized through various methods, including the cyclization of appropriate precursors. The reduction of the ester to the aldehyde requires a mild reducing agent to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation, typically at low temperatures. libretexts.orgcommonorganicchemistry.com
From C2-Nitriles:
Alternatively, a 1-methylindoline-2-carbonitrile (B15072154) can serve as a precursor. The nitrile group can be introduced through nucleophilic substitution or other standard synthetic methods. The reduction of the nitrile to the aldehyde can also be achieved using DIBAL-H, which reduces the nitrile to an imine that is subsequently hydrolyzed to the aldehyde upon aqueous workup. chemistrysteps.comwikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classical method for this conversion. wikipedia.org
A summary of these indirect approaches is provided in the table below:
| Precursor | Reagent | Solvent | Temperature (°C) | Product |
| Methyl 1-methylindoline-2-carboxylate | DIBAL-H | Toluene | -78 | This compound |
| 1-Methylindoline-2-carbonitrile | DIBAL-H, then H₃O⁺ | Toluene | -78 to rt | This compound |
This table outlines established transformations of functional groups that are applicable to the synthesis of the target compound.
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound, especially when other reactive functional groups are present or when specific stereoisomers are desired.
Chemoselectivity: In a molecule with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, during the reduction of a C2-ester to an aldehyde, it is crucial to use a reagent like DIBAL-H that will not reduce other potentially present groups, such as an aromatic nitro group or a ketone. The choice of reaction conditions, such as temperature and stoichiometry of the reagent, plays a vital role in ensuring chemoselectivity. nih.gov
Regioselectivity: As discussed in the context of direct formylation, achieving regioselectivity for the C2 position over the more reactive C3 or other positions on the benzene ring is a significant challenge. The use of directing groups on the nitrogen atom can influence the regiochemical outcome of electrophilic substitution reactions. nih.gov For indirect methods, the regioselectivity is established during the synthesis of the C2-substituted precursor.
If the C2 position of the indoline ring is a stereocenter, the synthesis of enantiomerically pure or enriched this compound becomes a key objective. This is particularly relevant for applications in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.
Enantioselective synthesis can be achieved through several strategies:
Use of a Chiral Auxiliary: A chiral auxiliary can be attached to the indoline nitrogen or another part of the molecule to direct a subsequent reaction stereoselectively. The auxiliary is then removed to yield the chiral product.
Asymmetric Catalysis: A chiral catalyst, such as a metal complex with a chiral ligand, can be used to catalyze a key bond-forming reaction in an enantioselective manner.
Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.
While specific enantioselective syntheses of this compound are not prominently reported, methods developed for the enantioselective synthesis of other indole alkaloids and related heterocyclic compounds could be adapted. thieme-connect.denih.gov For example, an asymmetric reduction of a suitable prochiral precursor could establish the stereocenter at the C2 position.
Despite a comprehensive search for scientific literature, specific information regarding the synthetic methodologies and the application of green chemistry principles for the chemical compound This compound is not available.
The search results yielded information for structurally related but distinct compounds, such as 1-methylindole-2-carboxaldehyde and 1-methylindoline-5-carbaldehyde (B1297105). These compounds differ in the position of the carbaldehyde group or the nature of the heterocyclic ring (indole vs. indoline). Due to the strict requirement to focus solely on "this compound," the available data on other compounds cannot be used to generate the requested article.
Therefore, the article focusing on the synthetic methodologies and green chemistry principles for this compound cannot be provided at this time due to the absence of specific research findings for this particular compound in the public domain.
Chemical Transformations and Reactivity of 1 Methylindoline 2 Carbaldehyde
Reactivity of the Carbaldehyde Functional Group
The carbaldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a wide range of chemical transformations. While specific studies detailing the reactivity of 1-methylindoline-2-carbaldehyde are not prevalent in the reviewed scientific literature, its reactions can be predicted based on the well-established chemistry of aldehydes.
Oxidation Reactions Leading to Carboxylic Acid Derivatives (e.g., 1-Methylindoline-2-carboxylic Acid)
Commonly used reagents for the oxidation of aldehydes to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent)
Silver(I) oxide (Ag₂O) in the Tollens' test
Sodium chlorite (B76162) (NaClO₂)
The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. Given the relative stability of the N-methylindoline core, a range of these oxidants would likely be effective.
Table 1: General Conditions for Aldehyde Oxidation
| Oxidizing Agent | Typical Solvent(s) | General Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acetone, Water, Acetic Acid | Basic, neutral, or acidic; often requires heating |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Room temperature |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Water, Ammonia | Mild, basic conditions |
Reduction Reactions to Alcohol Derivatives (e.g., 1-Methylindoline-2-methanol)
The reduction of the aldehyde group in this compound would produce the corresponding primary alcohol, 1-methylindoline-2-methanol. This is a common and high-yielding reaction for which several mild and selective reducing agents are available.
Key reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni)
Sodium borohydride is often the reagent of choice due to its selectivity for aldehydes and ketones, its tolerance of many other functional groups, and its safety in handling with protic solvents like methanol (B129727) or ethanol.
Table 2: General Conditions for Aldehyde Reduction
| Reducing Agent | Typical Solvent(s) | General Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room temperature or below |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Requires anhydrous conditions and careful workup |
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbon of the carbaldehyde group readily undergoes addition reactions with a variety of nucleophiles. hmdb.ca This process typically involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated or undergo further reaction. hmdb.ca
Formation of Imines and Oximes
Aldehydes react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. masterorganicchemistry.comlibretexts.orgorgsyn.org These condensation reactions involve nucleophilic addition to the carbonyl followed by the elimination of a water molecule. masterorganicchemistry.comuni.lu The reaction is typically catalyzed by a mild acid to facilitate the dehydration step. wizeprep.com
Imine Formation: The reaction of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted imine.
Oxime Formation: Reaction with hydroxylamine (NH₂OH) would produce this compound oxime. libretexts.orgnih.gov Oximes can exist as syn and anti stereoisomers.
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
Olefination reactions provide a powerful method for converting aldehydes into alkenes by forming a new carbon-carbon double bond.
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde to an alkene. masterorganicchemistry.comadichemistry.comorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. adichemistry.comnih.gov The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used. sigmaaldrich.com
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction typically favors the formation of the (E)-alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.orgthermofisher.comyoutube.com
Aldol (B89426) Condensation and Knoevenagel Condensation
These reactions involve the formation of carbon-carbon bonds via the reaction of an enolate or a related nucleophile with the aldehyde.
Aldol Condensation: The aldol reaction involves the addition of an enolate to an aldehyde or ketone. Since this compound possesses an α-hydrogen (at the C2 position), it could potentially undergo a self-aldol condensation in the presence of a base. However, a more synthetically useful approach would be a "crossed" or "mixed" aldol condensation, where it reacts with a different carbonyl compound that either readily forms an enolate or cannot enolize, to prevent a mixture of products. The initial product is a β-hydroxy aldehyde, which can often be dehydrated upon heating to yield an α,β-unsaturated aldehyde.
Knoevenagel Condensation: This is a variation of the aldol condensation where the nucleophile is an "active methylene (B1212753) compound"—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetic esters). The reaction is typically catalyzed by a weak base. The reaction of this compound with an active methylene compound would lead to an α,β-unsaturated product after condensation and elimination of water.
Reactivity of the Indoline (B122111) Ring System
The indoline ring system is the core structure of this compound. Its reactivity is a hybrid of an aniline-like aromatic ring and a saturated nitrogen-containing heterocycle.
Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The nitrogen atom in the indoline ring is an activating group, meaning it increases the rate of EAS reactions compared to benzene. masterorganicchemistry.comlibretexts.org This activation is due to the ability of the nitrogen's lone pair of electrons to be donated to the aromatic pi system, stabilizing the carbocation intermediate formed during the reaction. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile attacks the positions ortho and para to the nitrogen atom. masterorganicchemistry.com In the case of this compound, the para position (C5) and the ortho position (C7) are activated. However, steric hindrance from the pyrrolidine (B122466) ring can influence the regioselectivity of the substitution.
Halogenation is a type of electrophilic aromatic substitution where a halogen atom is introduced onto the aromatic ring. wikipedia.org For aromatic compounds like benzene, this reaction typically requires a catalyst, such as iron(III) bromide for bromination, to polarize the halogen molecule and make it more electrophilic. openstax.org However, the activating nature of the indoline nitrogen may allow for halogenation under milder conditions.
Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. wikipedia.org This is usually achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.org Given the activating effect of the indoline nitrogen, nitration is expected to occur readily, primarily at the 5- and 7-positions.
The Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. wikipedia.org
Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgrsc.org This reaction introduces an alkyl group onto the ring.
Friedel-Crafts Acylation is a similar reaction where an acyl group (R-C=O) is added to the aromatic ring, typically using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org This reaction is also a key method for forming carbon-carbon bonds with aromatic rings. nih.gov
For N-alkylindoles, Friedel-Crafts type reactions can be directed to the C3 position. For instance, N-alkylindoles can undergo Friedel-Crafts addition to aldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate. richmond.edu
Transformations Involving the Saturated Pyrrolidine Ring
The saturated five-membered ring of the indoline system can also undergo chemical transformations, most notably dehydrogenation.
Dehydrogenation of the indoline ring leads to the formation of the corresponding indole (B1671886) derivative. This aromatization is a significant transformation as it can dramatically alter the biological and chemical properties of the molecule. nih.gov The conversion of indoline to indole is considered a vital chemical transformation due to the wide application of indoles in the synthesis of pharmaceuticals and fine chemicals. researchgate.net
Studies on related systems, such as 2-methylindoline, have shown that dehydrogenation can be achieved on catalyst surfaces like Pt(111). nih.govresearchgate.net In these cases, the reaction proceeds through the formation of a 2-methylindole (B41428) intermediate. researchgate.net The dehydrogenation can be a complex process, sometimes involving initial deprotonation at the NH group. nih.gov
Below is a table summarizing the expected reactivity of this compound.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Halogenation | Br2, FeBr3 | 5-Bromo-1-methylindoline-2-carbaldehyde and/or 7-Bromo-1-methylindoline-2-carbaldehyde |
| Nitration | HNO3, H2SO4 | 5-Nitro-1-methylindoline-2-carbaldehyde and/or 7-Nitro-1-methylindoline-2-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acylation at the 5- or 7-position |
| Dehydrogenation | Catalyst (e.g., Pd/C), Heat | 1-Methylindole-2-carbaldehyde |
Ring-Opening Reactions
While specific studies detailing the ring-opening reactions of this compound are not prevalent in the reviewed literature, the reactivity of the parent indoline scaffold suggests potential pathways. Under hydrothermal conditions, the denitrogenation of indole proceeds through an initial hydrogenation to indoline, which can subsequently undergo ring-opening. This process typically involves the cleavage of the C-N bond in the pyrrole (B145914) ring, leading to the formation of alkyl anilines. For instance, the catalytic hydrothermal hydrodenitrogenation of indole over ruthenium-containing catalysts shows that the ring-opening of the intermediate indoline is a key step, yielding products like o-toluidine (B26562) and 2-ethylaniline. osti.gov
The stability of the indoline ring is significant, but the presence of activating groups can facilitate its cleavage. Although not involving a carbaldehyde, studies on indoline-2-thiones have shown that the ring can be opened by reaction with various cyclopropanes in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction proceeds via nucleophilic attack of the sulfur on the activated cyclopropane, leading to a ring-opened product functionalized with an indolylthio group.
It is plausible that under specific conditions, the aldehyde group at the C2 position of this compound could influence its susceptibility to ring-opening reactions, potentially through intramolecular processes or by altering the electronic properties of the indoline ring. However, dedicated research in this area is required to establish definitive reaction pathways for this particular compound.
Metal-Catalyzed Reactions Involving the Indoline-Carbaldehyde Scaffold
The indoline and indole frameworks are common participants in a variety of metal-catalyzed transformations, although specific examples utilizing this compound as a substrate are limited in readily available literature. Nevertheless, the reactivity of closely related indole and indoline derivatives provides significant insight into the potential metal-catalyzed reactions of this scaffold.
Palladium-catalyzed reactions are widely employed for the functionalization of indole rings. For instance, indole-2-carboxylate (B1230498) derivatives can be synthesized via a palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-arylacrylates. nih.gov This highlights the amenability of the C2 position of the indole nucleus to palladium catalysis. While this example starts from a different precursor, it suggests that the indoline-2-carbaldehyde (B15072379) scaffold could potentially undergo similar palladium-catalyzed cross-coupling reactions.
Ruthenium catalysts have also been shown to be effective for transformations involving the indole nucleus. An intramolecular C–S coupling reaction of N-arylthioureas to synthesize 2-aminobenzothiazoles proceeds via an electrophilic ruthenation pathway. acs.org Furthermore, rhodium catalysts have been employed in the intramolecular reaction of N-(2-indolyl)methyl diazoamides, which proceed through cyclopropyl (B3062369) intermediates that rearrange to form β-carboline products. nih.gov
Iron catalysis has been demonstrated to be effective for the functionalization of indoline derivatives. For example, iron(II) phthalocyanine (B1677752) catalyzes the intramolecular C(sp³)–H insertion of alkyl azides to form complex polycyclic indoline-containing compounds. nih.gov
The following table summarizes representative metal-catalyzed reactions involving the broader indole scaffold, suggesting potential reactivity for the this compound core.
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(II)/O₂ | 2-Acetamido-3-arylacrylates | Aerobic C-H Amination | Indole-2-carboxylates | nih.gov |
| Rhodium | N-(2-indolyl)methyl diazoamides | Intramolecular Cyclopropanation/Rearrangement | β-Carbolines | nih.gov |
| Ruthenium | N-arylthioureas | Intramolecular C-S Coupling | 2-Aminobenzothiazoles | acs.org |
| Iron(II) phthalocyanine | Indoline derivatives with alkyl azide (B81097) side chains | Intramolecular C(sp³)-H Insertion | Polycyclic Indolines | nih.gov |
Photochemical and Electrochemical Transformations
The photochemical and electrochemical behavior of indoles and their derivatives has been a subject of significant investigation, revealing pathways for dearomatization, cyclization, and oxidation.
Photochemical Transformations
The indole nucleus can undergo various photochemical reactions. For instance, a direct photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indoles can be achieved using UVA/blue LEDs without the need for a photocatalyst. This reaction proceeds via a photo-induced electron transfer between the indole substrate and a base, leading to the formation of radical intermediates and subsequent cyclization to yield polycyclic indolinyl compounds. nih.gov
Furthermore, a photo-induced dearomative nucleophilic addition to N-Boc indoles has been reported using organic photoredox catalysts. Irradiation with a high-pressure mercury lamp in the presence of phenanthrene (B1679779) and 1,4-dicyanobenzene allows for the addition of various nucleophiles (hydroxide, alkoxide, cyanide) to the C2 position, furnishing 2-substituted indolines. semanticscholar.orgmdpi.com This suggests that the indoline ring of this compound could potentially be susceptible to similar photochemical functionalization.
Electrochemical Transformations
Electrochemical methods have been employed to study the oxidation of indole derivatives. The electrochemical behavior of indole-3-carboxaldehyde (B46971) has been investigated using various voltammetric techniques. nih.govresearchgate.net These studies indicate that the indole moiety is susceptible to oxidation. The electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can lead to the formation of 2-oxindoles. This transformation is believed to proceed through the electrochemical generation of bromine, which then reacts with the indole. rsc.org
While specific electrochemical data for this compound is not available, studies on related compounds like indole-2-carboxylic acid have shown that it undergoes oxidation at a pyrolytic graphite (B72142) electrode to form various products, including dioxindoles and dimers. researchgate.net An electrochemical triamination of alkynes with anilines can lead to the synthesis of functionalized indolines and indoles, demonstrating the utility of electrochemical methods in constructing the indoline core. rsc.org
The following table summarizes key findings from photochemical and electrochemical studies on related indole compounds.
| Method | Substrate Type | Key Findings | Product Type | Reference |
| Photochemical (UVA/Blue LEDs) | N-(2-chlorobenzoyl)indoles | Catalyst-free reductive Heck cyclization | Polycyclic indolinyl compounds | nih.gov |
| Photochemical (Hg lamp, photoredox catalysts) | N-Boc indoles | Dearomative nucleophilic addition at C2 | 2-Substituted indolines | semanticscholar.orgmdpi.com |
| Electrochemical (Voltammetry) | Indole-3-carboxaldehyde | Undergoes oxidation | - | nih.govresearchgate.net |
| Electrochemical (with KBr) | 3-Substituted indoles | Oxidation to 2-oxindoles | 2-Oxindoles | rsc.org |
| Electrochemical (at pyrolytic graphite) | Indole-2-carboxylic acid | Oxidation to dioxindoles and dimers | Dioxindoles, Dimers | researchgate.net |
Derivatization Strategies for 1 Methylindoline 2 Carbaldehyde
Rational Design of Derivatives for Specific Research Objectives
The rational design of 1-Methylindoline-2-carbaldehyde derivatives is a targeted approach to developing molecules with specific biological or physical properties. By modifying the core structure, researchers can fine-tune the compound's activity for various applications. For instance, this aldehyde is a reactant in the preparation of bis(indolyl)methanes, which have shown potential as antimicrobial and antioxidant agents. sigmaaldrich.comsigmaaldrich.com It is also utilized in the synthesis of 3-indolylpyridinedicarbonitriles, which are being investigated as anti-inflammatory agents. sigmaaldrich.comsigmaaldrich.com
In the realm of neurotoxin research, derivatives of this compound are used to create analogs of 2,4-dichlorocinnamohydroxamic acid. These analogs are designed to enhance the pharmacokinetic properties of inhibitors for the botulinum neurotoxin serotype A protease. sigmaaldrich.comsigmaaldrich.com Furthermore, the compound serves as a starting material for deazapurine isosteres, synthesized via pyridine (B92270) ring annulation from acylindoles. sigmaaldrich.comsigmaaldrich.com The development of tetrahydrocarbazoles through an organocatalytic cascade reaction involving Friedel-Crafts alkylation and Michael addition also relies on this compound. sigmaaldrich.comsigmaaldrich.com
The design of novel anticancer agents is another significant area of application. Although not a direct derivative, the related indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing HIV-1 integrase inhibitors. nih.gov This highlights the potential of the broader indole (B1671886) framework in drug discovery.
Functionalization at the Carbaldehyde Position
The aldehyde group at the 2-position of this compound is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.
The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a fundamental method for introducing nitrogen-containing substituents. Flow processes involving amines and trimethylsilyl (B98337) azide (B81097) can be employed for the synthesis of imines, as well as azides and amines, through subsequent reactions like the aza-Wittig reaction. sigmaaldrich.comsigmaaldrich.com Additionally, this compound can be used in the synthesis of indole-based melatonin (B1676174) analog hydrazone derivatives, showcasing another application of condensation chemistry. sigmaaldrich.com
Carbon chain elongation and the introduction of more complex side chains at the carbaldehyde position can be achieved through various classical organic reactions. For example, the molecule can be used to synthesize (E)-5-((benzyloxy)methyl)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-3-((1-methyl-1H-indol-2-yl)methylene)dihydrofuran-2(3H)-one, which involves the formation of a new carbon-carbon double bond at the aldehyde position. sigmaaldrich.com While specific examples for this compound are not detailed in the provided results, analogous structures like 1-allyl-2-methyl-1H-indole-3-carbaldehyde are known to undergo a range of reactions, suggesting similar potential for the 2-carbaldehyde isomer.
The aldehyde group can be oxidized to a carboxylic acid, which can then be esterified to produce a new class of derivatives. The oxidation of the aldehyde to the corresponding carboxylic acid is a common transformation for related indole aldehydes. For instance, research on indole-2-carboxylic acid derivatives has shown that the carboxylic acid can be converted to an ester, such as ethyl 3-bromo-1H-indole-2-carboxylate, by reacting with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. nih.gov This esterification step is often a key part of a larger synthetic strategy to create more complex molecules. nih.gov
Modification of the Indoline (B122111) Nitrogen (N1)
While functionalization of the carbaldehyde group is common, modifications at the indoline nitrogen offer another avenue for creating structural diversity.
The synthesis of indoline-2-carbaldehyde (B15072379) derivatives with substituents other than a methyl group at the N1 position allows for the exploration of a wider chemical space. For example, the synthesis of 1-allyl-2-methyl-1H-indole-3-carbaldehyde involves the N-allylation of the corresponding indole. In a more general approach, the N-methylation of indole-3-carboxaldehydes is achieved by treating the indole with a base like sodium hydride followed by methyl iodide. nih.gov This methodology can be adapted to introduce other alkyl or aryl groups at the nitrogen atom, thus creating a library of N-substituted indoline-2-carbaldehydes for various research purposes.
Regioselective Functionalization of the Aromatic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, a common strategy for introducing new functional groups. The directing effect of the substituents already present on the indoline core—the N-methyl group and the annulated pyrrolidine (B122466) ring—plays a crucial role in determining the position of substitution. The nitrogen atom of the indoline ring is an ortho, para-director. However, due to the fusion of the pyrrolidine ring, the ortho-position (C7) and the para-position (C5) are the most likely sites for electrophilic attack. The C7 position is sterically hindered by the adjacent N-methyl group and the five-membered ring, suggesting that the C5 position might be favored.
Transition metal-catalyzed C-H activation offers a powerful and modern alternative for the regioselective functionalization of heterocyclic compounds. nih.gov While specific studies on this compound are not extensively documented, analogous reactions on related indole and indoline systems provide valuable insights. For instance, palladium- and rhodium-catalyzed reactions have been successfully employed for the direct arylation, alkenylation, and alkylation of the aromatic ring of various indole derivatives. nih.gov These methods often utilize a directing group to achieve high regioselectivity. In the case of this compound, the formyl group or the nitrogen atom of the indoline ring could potentially act as a directing group, guiding the metal catalyst to a specific C-H bond on the aromatic ring.
A plausible strategy for the regioselective functionalization of the aromatic ring of this compound could involve a directed ortho-metalation approach. In this scenario, the aldehyde oxygen would coordinate to a metal center, directing the deprotonation and subsequent functionalization to the C7 position. Alternatively, functionalization at the C5 position could be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, leveraging the inherent electronic properties of the indoline scaffold.
Table 1: Potential Regioselective Functionalization Reactions of this compound's Aromatic Ring
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1-methylindoline-2-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-1-methylindoline-2-carbaldehyde |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-Acyl-1-methylindoline-2-carbaldehyde |
| Directed C-H Arylation | Aryl halide, Pd catalyst, directing group ligand | C7-Aryl-1-methylindoline-2-carbaldehyde |
Stereoselective Derivatization to Generate Chiral Compounds
The aldehyde functional group at the C2 position of this compound serves as a key handle for introducing chirality into the molecule. The generation of chiral compounds can be achieved through various stereoselective transformations, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to control the stereochemical outcome of a reaction. For instance, (S)-indoline-2-carboxylic acid has been utilized to synthesize chiral auxiliaries for diastereoselective alkylation reactions, achieving high diastereomeric ratios. diva-portal.org A similar approach could be envisioned for this compound, where the aldehyde is first converted to an imine using a chiral amine. Subsequent nucleophilic addition to this chiral imine would proceed with facial selectivity, leading to the formation of a new stereocenter with a predictable configuration. After the reaction, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.
Asymmetric catalysis provides another powerful tool for the stereoselective derivatization of the aldehyde. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can facilitate enantioselective nucleophilic additions to the carbonyl group. For example, the asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) or the enantioselective reduction of the aldehyde to a chiral alcohol can be achieved using chiral catalysts.
Furthermore, the aldehyde can be converted into other functional groups that can then undergo stereoselective reactions. For example, a Wittig-type reaction could convert the aldehyde into an α,β-unsaturated ester, which could then be a substrate for asymmetric conjugate addition reactions, catalyzed by chiral organocatalysts, to introduce a new stereocenter at the β-position.
Table 2: Potential Stereoselective
| Derivatization Approach | Key Transformation | Chiral Source | Expected Chiral Product |
| Chiral Auxiliary | Diastereoselective nucleophilic addition to a chiral imine | Chiral amine | Enantiomerically enriched α-substituted amine |
| Asymmetric Catalysis | Enantioselective addition of an organometallic reagent | Chiral ligand/metal complex | Enantiomerically enriched secondary alcohol |
| Asymmetric Catalysis | Asymmetric reduction | Chiral reducing agent or catalyst | Enantiomerically enriched primary alcohol |
| Substrate Modification | Asymmetric conjugate addition to an α,β-unsaturated derivative | Chiral organocatalyst | Chiral β-substituted derivative |
Applications in Advanced Organic Synthesis
1-Methylindoline-2-carbaldehyde as a Versatile Synthetic Intermediate
Theoretically, this compound holds considerable promise as a versatile synthetic intermediate. The presence of a chiral center at the C2 position, the reactive aldehyde group, and the nucleophilic secondary amine embedded within the indoline (B122111) ring system offer multiple points for chemical modification.
Precursor for the Construction of Complex Heterocyclic Systems
While no specific examples of this compound being used as a precursor for complex heterocyclic systems have been found in the surveyed literature, the reactivity of the aldehyde group suggests its potential in a variety of cyclization reactions. For instance, it could theoretically undergo condensation with binucleophiles to form novel fused heterocyclic systems. The inherent chirality of the starting material could also be leveraged for the diastereoselective synthesis of more complex structures.
Building Block for Fused and Spirocyclic Scaffolds
The construction of fused and spirocyclic scaffolds is a significant area of organic synthesis, driven by the unique three-dimensional architectures these motifs provide for drug discovery. Although direct evidence is lacking for this compound, related indole-based aldehydes are known to participate in reactions that generate such complex frameworks. For instance, cycloaddition reactions are a common strategy for synthesizing spirocycles. It is plausible that this compound could serve as a key building block in intramolecular cyclization reactions or in multicomponent reactions designed to generate spiro-indoline derivatives. The aldehyde could be converted to a reactive enolate or a dienophile to participate in these transformations.
Utilization in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.netarkat-usa.orgnih.gov The aldehyde functionality of this compound makes it a prime candidate for participation in a variety of MCRs, such as the Ugi, Passerini, or Mannich reactions. These reactions could potentially lead to the rapid assembly of diverse libraries of indoline-containing compounds with potential biological activity. However, a review of the current literature does not provide specific examples of this compound being employed in any MCRs. Research on related indole (B1671886) aldehydes in MCRs is more prevalent, suggesting a potential avenue for future investigation with the indoline analogue. rug.nl
Role in Total Synthesis of Natural Products and Analogues
The indoline core is a common feature in many natural products with significant biological activity. While there is no documented use of this compound in the total synthesis of any natural product to date, its structural features suggest it could be a valuable chiral building block. Its application would likely involve the elaboration of the aldehyde group and potential manipulation of the indoline ring to construct the target molecule.
Catalyst Ligand Development Utilizing the Indoline-Carbaldehyde Motif
Chiral ligands are essential for asymmetric catalysis. The rigid, chiral scaffold of this compound, combined with the potential for coordination through the nitrogen and oxygen atoms, suggests its potential as a backbone for the development of novel catalyst ligands. The aldehyde could be readily converted into other coordinating groups, such as imines or alcohols, to create a pincer-type ligand. Despite this potential, there is no current research available on the development or application of ligands derived from this compound.
Structural Elucidation and Analytical Characterization of 1 Methylindoline 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 1-methylindole-2-carbaldehyde, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to confirm its constitution.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 1-methylindole-2-carbaldehyde would display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment. The aldehyde proton is typically the most deshielded, appearing at a high chemical shift value. The protons on the aromatic benzene (B151609) ring will appear in the aromatic region of the spectrum, and their splitting patterns (coupling) will reveal their positional relationships. The N-methyl group protons will appear as a singlet in the upfield region.
Table 1: Hypothetical ¹H NMR Data for 1-Methylindole-2-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | 9.5 - 10.5 | s | - |
| H-3 | 7.0 - 7.5 | s | - |
| Aromatic H | 7.0 - 8.0 | m | - |
| N-CH₃ | 3.5 - 4.0 | s | - |
Note: This is a generalized table. Actual values can vary based on the solvent and the specific spectrometer frequency.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In a proton-decoupled ¹³C NMR spectrum of 1-methylindole-2-carbaldehyde, each unique carbon atom will produce a single peak. The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value). The carbons of the aromatic ring will resonate in the typical aromatic region, while the N-methyl carbon will be found at a much higher field.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Methylindole-2-carbaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 180 - 200 |
| C2 | 140 - 150 |
| C3 | 110 - 125 |
| Aromatic C | 110 - 140 |
| C3a | 125 - 140 |
| C7a | 135 - 150 |
| N-CH₃ | 30 - 40 |
Note: These are predicted chemical shift ranges. The actual values are dependent on the solvent and experimental conditions.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For 1-methylindole-2-carbaldehyde, this would primarily show correlations between adjacent protons on the benzene ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (except the N-H proton, if present) to its corresponding carbon signal. For example, the singlet of the N-methyl protons would correlate with the N-CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include the aldehyde proton to C2, and the N-methyl protons to C2 and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For 1-methylindole-2-carbaldehyde, a NOESY experiment could show a correlation between the N-methyl protons and the H7 proton on the aromatic ring, confirming their close spatial relationship.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For 1-methylindole-2-carbaldehyde (C₁₀H₉NO), the expected exact mass would be calculated, and the HRMS measurement would confirm this, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathway Analysis
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure. For 1-methylindole-2-carbaldehyde, common fragmentation pathways would likely involve:
Loss of the formyl radical (•CHO): This would result in a significant peak at [M-29]⁺.
Loss of CO: A peak corresponding to [M-28]⁺ might be observed.
Fragmentation of the indole (B1671886) ring: The stable aromatic system would lead to characteristic fragmentation patterns of the indole nucleus itself.
By analyzing these fragmentation patterns, the presence of the aldehyde group and the substituted indole core can be confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For 1-Methylindoline-2-carbaldehyde, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of its key structural features: the aldehyde group, the tertiary amine within the indoline (B122111) ring, and the aromatic ring.
Aldehyde Group: A strong, sharp absorption band is anticipated in the region of 1740-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. The position of this peak can be influenced by conjugation.
Aromatic Ring: The presence of the benzene ring within the indoline structure gives rise to several bands. C-H stretching vibrations for aromatic protons typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected to produce moderate to weak absorptions in the 1600-1450 cm⁻¹ region.
Aliphatic C-H and C-N Bonds: The saturated portion of the indoline ring and the N-methyl group will exhibit C-H stretching vibrations in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected to appear in the 1250-1020 cm⁻¹ region.
While a specific spectrum for this compound is not publicly available, data from the closely related compound 1-Methylindole-2-carboxylic acid can provide illustrative insight into the signals from the core structure nist.gov.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aldehyde C=O Stretch | 1740 - 1720 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch (Tertiary Amine) | 1250 - 1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic system and the aldehyde functional group. The key transitions anticipated are:
π → π* Transitions: These high-energy transitions occur in molecules with π-bonds, such as the benzene ring of the indoline system and the carbonyl C=O bond. The conjugated system formed by the aromatic ring and the aldehyde group is expected to result in strong absorption bands.
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions.
The solvent used for analysis can influence the position of the absorption maxima (λmax). While specific experimental data for this compound is not detailed in the available literature, the table below outlines the expected electronic transitions.
| Type of Electronic Transition | Chromophore | Expected Wavelength Region |
| π → π | Aromatic Ring / Conjugated System | 200 - 300 nm |
| n → π | Carbonyl Group (C=O) | 300 - 400 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a pattern is generated that can be mathematically transformed into a detailed model of the molecular structure. This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net
A successful crystallographic analysis of this compound would yield precise coordinates for each atom, confirming the planarity of the aromatic ring, the puckering of the five-membered heterocyclic ring, and the conformation of the aldehyde substituent. It would also reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds or π-stacking interactions.
As of now, a published crystal structure for this compound is not available. However, if a suitable crystal were grown, the analysis would provide the parameters listed in the table below. acs.org
| Crystallographic Parameter | Information Obtained |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-N, C=C). |
| Bond Angles | The angles formed between three connected atoms. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Crystal Packing | The arrangement of molecules relative to one another in the solid state. |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). pensoft.netnih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. This compound, with a molecular weight of 161.20 g/mol , may be amenable to GC analysis. sigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (like helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. chromatographyonline.com
The following table presents plausible starting conditions for developing an HPLC or GC method for purity analysis.
| Parameter | HPLC Method Example | GC Method Example |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 or similar, 30 m x 0.25 mm ID, 0.25 µm film |
| Mobile Phase / Carrier Gas | A: Water, B: Acetonitrile (Gradient Elution) | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Temperature | 25°C (Column Oven) | Temperature program (e.g., 100°C to 250°C) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Detection | UV Detector (e.g., at 254 nm or λmax) | Flame Ionization Detector (FID) |
Computational and Theoretical Investigations of 1 Methylindoline 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the equilibrium geometry of molecules.
Geometry Optimization: The primary goal of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For 1-methylindoline-2-carbaldehyde, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would precisely predict its bond lengths, bond angles, and dihedral angles. This process reveals key structural features, such as the planarity of the aldehyde group relative to the indoline (B122111) ring and the specific puckering of the five-membered ring. Computational studies on related molecules like 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde have successfully used DFT to determine molecular geometries, which were then validated against experimental X-ray diffraction data. mdpi.com
Illustrative Optimized Geometric Parameters: The following table shows representative geometric parameters that would be expected from a DFT geometry optimization of this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | N1-C2 | ~1.38 Å |
| C2-C9 (aldehyde C) | ~1.48 Å | |
| C9=O10 | ~1.22 Å | |
| C2-C3 | ~1.54 Å | |
| N1-C8a | ~1.40 Å | |
| N1-C11 (methyl C) | ~1.47 Å | |
| Bond Angle (°) | N1-C2-C9 | ~125° |
| C3-C2-C9 | ~120° | |
| C2-C9=O10 | ~124° | |
| Dihedral Angle (°) | N1-C2-C9=O10 | ~0° or ~180° |
Note: These values are illustrative and based on typical parameters from DFT calculations on similar molecular fragments. Actual values would require a specific calculation.
Energy Landscapes: DFT calculations can also map the potential energy surface (or landscape) of the molecule. This landscape shows how the molecule's energy changes as its geometry is altered. Low points on this landscape represent stable or metastable conformations, while peaks represent transition states between them.
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory. While more computationally demanding than DFT, they can provide more accurate results for specific properties, such as reaction energies and the effects of electron correlation. For a molecule like this compound, these high-level calculations would serve to benchmark DFT results and provide a more refined understanding of its electronic structure and stability.
Conformational Analysis and Rotational Barriers
The non-rigid structure of this compound allows for different spatial arrangements, or conformations. The primary sources of conformational isomerism are the puckering of the saturated five-membered ring and the rotation around the single bond connecting the aldehyde group to the ring (C2-C9 bond).
Computational methods are used to:
Identify Stable Conformers: By systematically rotating key bonds and optimizing the geometry at each step, all low-energy conformers can be identified. For the indoline ring, this would involve identifying stable "envelope" or "twist" conformations, similar to analyses performed on substituted prolines. nih.gov
Calculate Rotational Barriers: The energy barrier to rotation around the C2-C9 bond determines how easily the aldehyde group can spin. This is calculated by finding the energy of the transition state (where the aldehyde group is likely eclipsed with a ring atom) relative to the ground-state conformers. DFT studies on related molecules with rotatable groups, such as 1-(arylsulfonyl)indoles, have shown such rotational barriers to be in the range of 2.5–5.5 kcal/mol. mdpi.com A similar range would be expected for the aldehyde rotation in this compound.
Hypothetical Rotational Energy Profile: A scan of the N1-C2-C9=O10 dihedral angle would likely reveal two minima corresponding to the aldehyde's oxygen atom pointing away from or towards the methyl group, separated by rotational energy barriers.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
| 0 | syn-planar (Transition State) | ~3.5 (Illustrative) |
| ~45 | Skewed | Intermediate |
| ~135 | Skewed | Intermediate |
| 180 | anti-planar (Ground State) | 0.0 |
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry provides powerful insights into how chemical reactions proceed, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, theoretical studies could elucidate the mechanisms of several important reactions.
A common reaction involving aldehydes and indoles is the electrophilic substitution reaction to form bis(indolyl)methanes. beilstein-journals.orgnih.gov A computational study of such a reaction involving this compound would involve:
Modeling Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials (e.g., the indoline and a nucleophile) and the final products.
Locating the Transition State (TS): Identifying the highest-energy structure along the reaction pathway. For a nucleophilic attack on the aldehyde carbon, the TS would feature partially formed and broken bonds.
Calculating Activation Energy: The energy difference between the transition state and the reactants (ΔE‡) is the activation energy, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined.
Computational studies have been successfully used to determine whether complex reactions, such as the intramolecular Diels–Alder reaction of tryptamine-derived aldehydes, proceed through a concerted or stepwise mechanism by calculating the energies of all intermediates and transition states. nih.gov
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to interpret and verify experimental data.
Vibrational Spectra (IR and Raman): DFT frequency calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific molecular motion, such as a C=O stretch, a C-H bend, or a ring deformation. These theoretical spectra are invaluable for assigning peaks in experimental IR and Raman spectra. Such analyses have been performed in detail for related compounds like 4-nitro-indole-3-carboxaldehyde, showing excellent correlation between calculated and experimental wavenumbers after applying a scaling factor. researchgate.net
Illustrative Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (aldehyde) | ~1680-1700 |
| C-H Stretch (aromatic) | ~3050-3100 |
| C-H Stretch (aliphatic/methyl) | ~2850-2980 |
| N-C Stretch | ~1200-1350 |
| C-N-C Bend | ~1100-1180 |
NMR Spectra: The magnetic shielding environment of each nucleus can be calculated, leading to the prediction of ¹H and ¹³C NMR chemical shifts. These predictions help in the assignment of complex experimental NMR spectra.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the molecule's λ_max and helps explain its color and photophysical properties.
Molecular Dynamics Simulations (if relevant to its behavior in solution or interactions)
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be highly relevant for understanding:
Behavior in Solution: An MD simulation could model how the molecule tumbles and changes conformation in a solvent like water or ethanol. It would provide detailed information on the formation and lifetime of hydrogen bonds between the aldehyde oxygen and solvent molecules.
Intermolecular Interactions: If this molecule were studied for its potential to interact with a biological target, such as an enzyme active site, MD simulations would be crucial. researchgate.net They can reveal how the ligand binds, the stability of the protein-ligand complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the interaction. Such simulations are routinely used in drug design to assess the binding modes and stability of potential inhibitors. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
